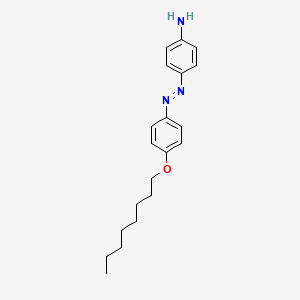

4-((4-(Octyloxy)phenyl)diazenyl)aniline

Description

Significance of Azo-Functionalized Compounds in Stimuli-Responsive Systems

Azo-functionalized compounds are paramount in the field of stimuli-responsive systems due to the inherent sensitivity of the azobenzene (B91143) unit to a variety of external triggers. researchgate.netrsc.org The primary stimulus exploited is light, which induces a reversible trans-cis isomerization. rsc.orgresearchgate.net The trans isomer is the more thermodynamically stable, planar form, while the cis isomer is a less stable, non-planar configuration. This transformation, occurring with high quantum yields and minimal photobleaching, leads to significant changes in molecular geometry, dipole moment, and absorption spectra. rsc.org These molecular-level alterations can be harnessed to induce macroscopic changes in the materials they are incorporated into.

Beyond light, azobenzene derivatives can also respond to other stimuli such as temperature, pH, and even biological environments like the reductive conditions found in certain tumors. researchgate.netrsc.org This multi-responsive nature makes them incredibly versatile building blocks for "smart" materials. kaist.ac.kr For instance, the isomerization process can be used to control the phase transitions of liquid crystals, modulate the permeability of polymer membranes, or trigger the release of encapsulated cargo from nanocarriers. nih.govrsc.orgmdpi.com The ability to precisely and remotely control material properties using external stimuli is a key driver for the intense research interest in azo-functionalized compounds. researchgate.netnih.gov

The mechanism of photoisomerization in azobenzene involves electronic excitation, primarily through the S2 ← S0 (π to π*) transition, followed by relaxation through rotation or inversion pathways to the alternate isomer. rsc.orgresearchgate.net The reverse cis-to-trans isomerization can be triggered by visible light or occur thermally. rsc.org This reversible switching allows for the creation of materials that can be repeatedly actuated, making them suitable for applications requiring dynamic and reversible functionality.

Overview of "4-((4-(Octyloxy)phenyl)diazenyl)aniline" within the Context of Azobenzene Chemistry

"this compound" is a specific azobenzene derivative that has garnered interest in materials science research. Its molecular structure features a central azobenzene core asymmetrically substituted with an aniline (B41778) group (-NH2) on one phenyl ring and an octyloxy group (-O(CH2)7CH3) on the other. This "push-pull" substitution pattern, with an electron-donating aniline group and an electron-donating octyloxy group, influences the electronic properties and photo-switching behavior of the molecule.

The synthesis of this compound typically follows a standard diazotization and coupling reaction. evitachem.com Aniline is first converted to a diazonium salt, which is then reacted with 4-octyloxyaniline to form the final azo compound. evitachem.com

The presence of the long octyloxy chain is a significant feature of this molecule. Such long alkyl chains can promote self-assembly and induce liquid crystalline phases, which are states of matter with properties intermediate between those of conventional liquids and solid crystals. rsc.orgnih.gov The interplay between the photo-switchable azobenzene unit and the liquid crystalline behavior introduced by the long chain makes this compound a candidate for developing materials where light can be used to modulate the liquid crystalline order and, consequently, the material's optical or mechanical properties.

Below is a table summarizing some of the key properties of the constituent parts and the final compound.

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C20H27N3O |

| Molecular Weight | 325.45 g/mol chemspider.com |

| Isomer Form | (E)-isomer is commonly synthesized and studied chemspider.comchemrio.com |

| CAS Number | 1167458-40-3 chembk.com |

Research Trajectory and Evolution of Studies on Long-Chain Azobenzene Aniline Derivatives

The study of long-chain azobenzene derivatives has evolved significantly over the past few decades, driven by the quest for materials with tunable and responsive properties. Initially, research focused on understanding the fundamental photochromism of azobenzene itself. The introduction of substituents, such as aniline and long alkyl chains, marked a pivotal shift towards designing molecules with specific functionalities.

Early studies on long-chain azobenzene derivatives explored their potential as liquid crystals. nih.gov The rod-like shape of the trans-azobenzene core, coupled with the presence of long, flexible alkyl chains, was found to promote the formation of various mesophases (e.g., nematic, smectic). nih.govresearchgate.net Researchers discovered that the length of the alkyl chain plays a crucial role in determining the type and stability of the liquid crystalline phase. nih.gov

The integration of the photo-switchable nature of the azobenzene unit with the anisotropic properties of liquid crystals opened up new frontiers in research. Scientists began investigating how the trans-cis isomerization could be used to disrupt or alter the liquid crystalline order, leading to the development of photo-responsive liquid crystal displays, optical switches, and sensors. mdpi.com The aniline group, being a versatile chemical handle, allowed for further functionalization and incorporation of these derivatives into polymeric and supramolecular structures.

More recent research has delved into the supramolecular chemistry of long-chain azobenzene aniline derivatives. nih.govacs.org The ability of these molecules to self-assemble into well-defined nanostructures, such as fibers, gels, and spheres, has been a key area of investigation. acs.org The interplay of hydrogen bonding from the aniline groups, van der Waals interactions from the long alkyl chains, and π-π stacking of the azobenzene cores governs this self-assembly process. The stimuli-responsive nature of the azobenzene unit provides a means to control these supramolecular architectures with light, leading to the creation of photo-responsive gels and other soft materials.

The research trajectory continues to move towards more complex systems where these molecules are incorporated into polymers, nanoparticles, and other advanced materials to impart them with "smart" capabilities. kaist.ac.krnih.gov The focus is on achieving precise control over material properties at multiple length scales, from the molecular to the macroscopic, using external stimuli.

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-octoxyphenyl)diazenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O/c1-2-3-4-5-6-7-16-24-20-14-12-19(13-15-20)23-22-18-10-8-17(21)9-11-18/h8-15H,2-7,16,21H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRWFCWIWAMCPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601039612 | |

| Record name | Benzenamine, 4-[(1E)-2-[4-(octyloxy)phenyl]diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601039612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167458-40-3 | |

| Record name | Benzenamine, 4-[(1E)-2-[4-(octyloxy)phenyl]diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601039612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Modifications of 4 4 Octyloxy Phenyl Diazenyl Aniline

Strategies for the Preparation of the Core "4-((4-(Octyloxy)phenyl)diazenyl)aniline" Structure

The synthesis of the core this compound structure is primarily achieved through classical azo dye chemistry, which has been refined over decades. The key reaction is the coupling of a diazonium salt with an aromatic amine or phenol.

Diazotization and Azo Coupling Approaches

The most common and efficient method for synthesizing the this compound backbone is through a two-step diazotization and azo coupling reaction. A typical synthetic route involves the diazotization of an aromatic amine, such as 4-(octyloxy)aniline, followed by its electrophilic coupling to an electron-rich aromatic compound like aniline (B41778).

The process begins with the diazotization of 4-(octyloxy)aniline. This is achieved by treating the amine with sodium nitrite (NaNO₂) in the presence of a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures (0–5 °C). The acid protonates the sodium nitrite to form nitrous acid (HNO₂), which then reacts with the primary amine to generate a diazonium salt. The low temperature is crucial to prevent the unstable diazonium salt from decomposing.

Following its formation, the diazonium salt solution is immediately and slowly added to a cooled solution of the coupling partner, aniline, which is dissolved under weakly acidic to neutral conditions. The diazonium ion acts as an electrophile and attacks the electron-rich para-position of the aniline molecule, resulting in the formation of the azo (-N=N-) linkage and yielding the target compound, this compound. The product typically precipitates from the reaction mixture as a brightly colored solid and can be purified by recrystallization.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the azo coupling reaction are highly dependent on several critical parameters. Optimization of these conditions is essential for achieving high yields and purity of this compound. Key factors include temperature, pH, stoichiometry of reactants, and the rate of addition.

Maintaining a low temperature (0–5 °C) during diazotization is paramount to ensure the stability of the diazonium salt. The pH of the reaction medium is also critical; diazotization is carried out in a strongly acidic medium, while the coupling reaction's optimal pH depends on the coupling partner. For coupling with an amine like aniline, the reaction is typically performed in a weakly acidic solution to ensure a sufficient concentration of the free amine, which is the reactive species. Precise control over the stoichiometry, ensuring a slight excess of the amine coupling component, can help drive the reaction to completion. The slow, dropwise addition of the diazonium salt solution to the coupling partner solution helps to control the reaction rate and prevent side reactions, such as self-coupling of the diazonium salt.

Below is a table summarizing the key reaction parameters and their typical optimized ranges for maximizing yield and purity.

| Parameter | Optimized Condition | Rationale |

| Temperature | 0–5 °C | Ensures stability of the diazonium salt and prevents decomposition. |

| pH (Diazotization) | 1.0–2.0 | Strong acid is required to generate nitrous acid from sodium nitrite. |

| pH (Coupling) | 4.0–6.0 | Maximizes the concentration of the free amine for nucleophilic attack while minimizing decomposition of the diazonium salt. |

| Solvent | Aqueous HCl, Ethanol/Water | Provides a medium for the reaction and facilitates precipitation of the product. |

| Reagent Addition | Slow, dropwise addition of diazonium salt | Controls the exothermic reaction, minimizes side-product formation, and ensures consistent coupling. |

| Stirring | Continuous and vigorous | Ensures homogeneity of the reaction mixture and maximizes contact between reactants. |

Functionalization and Derivatization Techniques for Tailored Properties

The presence of a primary amino group (-NH₂) on the this compound core structure provides a reactive handle for a wide range of chemical modifications. These derivatization techniques allow for the fine-tuning of the molecule's properties for specific applications in materials science.

N-Alkylation and Amidation Reactions

The primary amine can be readily functionalized through N-alkylation and amidation reactions.

N-Alkylation: This reaction involves the introduction of alkyl groups onto the nitrogen atom. It can be achieved by reacting the aminoazo compound with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base to neutralize the acid byproduct. Alternatively, reductive amination using aldehydes or ketones with a reducing agent like sodium borohydride offers another route to secondary or tertiary amines. These modifications can alter the molecule's solubility, electronic properties, and potential for hydrogen bonding.

Amidation: The amino group can react with carboxylic acids, acid chlorides, or acid anhydrides to form amide linkages (-NH-CO-R). This is a robust and widely used reaction for attaching various functional groups. For instance, reacting this compound with acryloyl chloride introduces a polymerizable group, while reaction with a chiral amino acid would introduce chirality into the molecule. Amidation significantly impacts the molecule's thermal stability, liquid crystalline behavior, and potential for forming hydrogen-bonded networks. chemspider.com

Integration into Supramolecular Architectures and Polymeric Systems

The unique structure of this compound makes it an excellent candidate for incorporation into more complex systems.

Supramolecular Architectures: The combination of the rigid azobenzene (B91143) core, the flexible octyloxy chain, and the hydrogen-bonding capable amino group facilitates self-assembly into ordered supramolecular structures. researchgate.net These molecules can form aggregates through a combination of van der Waals interactions between the alkyl chains, π-π stacking of the aromatic rings, and hydrogen bonds involving the amine. semanticscholar.orgrsc.org The photo-isomerization of the azobenzene unit between its trans and cis states can be used to reversibly alter these supramolecular assemblies, making them attractive for photo-switchable devices. researchgate.net

Polymeric Systems: The primary amine allows the molecule to be incorporated as a monomer into various polymer backbones. One of the most common methods is polycondensation with diacyl chlorides or dicarboxylic acids to form polyamides. academie-sciences.frscbt.com The resulting polymers contain the photo-responsive azobenzene chromophore as an integral part of the main chain. Such polymers often exhibit photo-mechanical effects, where irradiation with light can induce macroscopic changes in shape or orientation. researchgate.net The long octyloxy chain can also promote liquid crystalline phases within the polymer, leading to materials that combine the properties of liquid crystals and photo-responsive polymers.

Advanced Analytical Techniques for Structural Elucidation of Complex Derivatives in Research

The characterization of this compound and its derivatives requires a suite of advanced analytical techniques to confirm their structure, purity, and physical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. ¹H NMR provides detailed information on the arrangement of protons, showing distinct signals for the aromatic protons on both phenyl rings, the -NH₂ group, the methylene protons of the octyloxy chain (-OCH₂-), and the terminal methyl group. ¹³C NMR complements this by identifying all unique carbon atoms in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups. Characteristic absorption bands would be observed for N-H stretching of the primary amine (typically two bands around 3300-3500 cm⁻¹), C-H stretching for aromatic and aliphatic groups, C=C stretching in the aromatic rings, and C-O stretching for the ether linkage. The N=N azo stretch is often weak in the infrared spectrum.

UV-Visible (UV-Vis) Spectroscopy: This technique is crucial for characterizing the electronic transitions of the azobenzene chromophore. The spectrum typically shows a strong absorption band in the UV region (around 350 nm) corresponding to the π-π* transition of the trans-isomer and a weaker band in the visible region for the n-π* transition. researchgate.netacademie-sciences.fr The position of these bands can be influenced by the solvent (solvatochromism) and any substituents on the aromatic rings. semanticscholar.orgacademie-sciences.fr

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound and its derivatives. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can provide a precise mass-to-charge ratio, confirming the elemental composition.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure. It reveals precise bond lengths, bond angles, and the conformation of the molecule in the solid state, typically showing a planar trans configuration for the azobenzene unit. researchgate.net It also provides insight into the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing. researchgate.net

The table below summarizes the expected analytical data for the parent compound.

| Technique | Expected Observations |

| ¹H NMR | Signals for aromatic protons (doublets and triplets, ~6.5-8.0 ppm), NH₂ protons (broad singlet), -OCH₂- protons (~4.0 ppm), and aliphatic protons of the octyl chain (~0.9-1.8 ppm). |

| FTIR (cm⁻¹) | ~3450 & 3350 (N-H stretch), ~3050 (Aromatic C-H stretch), ~2920 & 2850 (Aliphatic C-H stretch), ~1600 & 1500 (Aromatic C=C stretch), ~1250 (Aryl-O stretch), ~1140 (N=N stretch, weak). |

| UV-Vis | Strong π-π* absorption band (~350-380 nm) and a weaker n-π* absorption band (~440 nm). |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of C₂₀H₂₇N₃O (325.45 g/mol ). chemspider.com |

| X-ray Crystal. | Typically reveals a trans configuration about the N=N bond with a dihedral angle close to 180°. researchgate.net |

Photophysical Properties and Photoisomerization Dynamics of 4 4 Octyloxy Phenyl Diazenyl Aniline and Its Derivatives

Reversible Photoisomerization Mechanisms (E-Z Isomerization)

The hallmark of azobenzene (B91143) compounds, including 4-((4-(Octyloxy)phenyl)diazenyl)aniline, is their ability to undergo reversible isomerization between two geometric forms: the thermodynamically stable trans (E) isomer and the metastable cis (Z) isomer. This transformation is the basis for their application as molecular switches. The underlying mechanisms for this photoswitching are complex and have been the subject of extensive theoretical and experimental investigation. Two primary pathways, rotation and inversion, are predominantly discussed. researchgate.net

Rotational Pathways

The rotational mechanism involves a twisting motion around the central N=N double bond. researchgate.net This pathway requires the rupture of the N=N π-bond, allowing for a change in the CNNC dihedral angle, which is typically near 180° in the E isomer and close to 0° in the Z isomer. researchgate.netnih.gov Theoretical studies suggest that upon photoexcitation to the S₂(ππ*) state, the molecule often follows a rotational path for isomerization. nih.gov For azobenzene derivatives with electron-donating substituents, such as the amino and octyloxy groups in this compound, the rotational mechanism is considered highly efficient. Some studies on analogous donor-substituted azo dyes report that this pathway contributes to very high isomerization quantum yields. rsc.org The process involves the molecule moving along the excited-state potential energy surface to a point where the energies of the excited and ground states are degenerate, facilitating a return to the ground state in either the E or Z configuration.

Inversion Pathways

The inversion pathway presents an alternative route for isomerization, characterized by an in-plane, scissor-like motion of one of the phenyl rings relative to the N=N bond. researchgate.net This mechanism involves a change in the NNC bond angle, moving through a semi-linear transition state. In the ground state, the inversion pathway is often the preferred mechanism for thermal isomerization. researchgate.net For photoisomerization, the inversion mechanism is typically associated with excitation to the S₁(nπ*) state. researchgate.net Computational studies have indicated that for certain substituted azobenzenes, a mixed inversion-rotation mechanism, which involves both CNN bending and CNNC torsion, may occur. rsc.org The presence of electron-donating groups, like those on this compound, has been shown in theoretical models to increase the energy barrier for the inversion pathway in the ground state, making thermal relaxation slower compared to unsubstituted azobenzene. researchgate.net

Conical Intersections and Non-Adiabatic Dynamics

The high efficiency and ultrafast nature of azobenzene photoisomerization are explained by the concept of conical intersections. These are points on the potential energy surface where two electronic states (typically the excited state and the ground state) become degenerate, providing a highly efficient funnel for non-adiabatic, radiationless decay back to the ground state. researchgate.netresearchgate.net After photoexcitation, the molecule evolves on the excited-state surface until it reaches a conical intersection. From this point, it can rapidly transition to the ground-state potential energy surface, emerging as either the E or Z isomer. The specific geometry of the conical intersection plays a crucial role in determining the isomerization pathway and the ratio of E to Z isomers produced. For many azobenzenes, the rotational pathway is believed to proceed through a conical intersection located at a twisted geometry, approximately midway between the planar E and Z structures. researchgate.net

Wavelength-Dependent Photoresponse and Quantum Yields

The efficiency of the E↔Z photoisomerization is quantified by the quantum yield (Φ), which is the ratio of the number of molecules isomerized to the number of photons absorbed. This efficiency is often dependent on the excitation wavelength. Azobenzene derivatives typically exhibit two main absorption bands: an intense π→π* transition in the UV region (S₀→S₂) and a weaker n→π* transition at longer wavelengths in the visible spectrum (S₀→S₁).

The table below presents illustrative photophysical data for a closely related donor-donor substituted azobenzene, highlighting the typical properties of this class of compounds.

Data sourced from a study on analogous compounds, as specific values for this compound are not available in the cited literature. Data from Albini et al., J. Chem. Soc., Perkin Trans. 2, 1983. rsc.org

Thermal Relaxation Kinetics (Z-E Isomerization in the Dark)

In the absence of light, the metastable Z isomer can revert to the more stable E isomer through a process known as thermal back-isomerization or thermal relaxation. The rate of this process is highly dependent on the molecular structure, particularly the nature of the substituents on the phenyl rings, and the surrounding environment. The kinetics of this first-order reaction are often described by the half-life (t₁/₂) of the Z isomer.

For azobenzenes with electron-donating groups, the thermal relaxation from Z to E is generally slower than for push-pull (donor-acceptor) systems. However, the specific rate can be finely tuned by the choice of substituents. While kinetic data for this compound is not specified in the reviewed literature, studies on other substituted azobenzenes provide insight into the range of possible relaxation rates.

The following table shows kinetic data for a substituted azobenzene derivative in various solvents, illustrating the influence of the environment on the thermal relaxation process.

Data sourced from a study on an analogous substituted azobenzene, as specific values for this compound are not available in the cited literature. Data from G. D'Elia et al., Molecules, 2020. nih.gov

Influence of Molecular Environment on Photodynamics (Solvent, Matrix Effects)

The photodynamic properties of azobenzene derivatives are not intrinsic to the molecule alone but are significantly modulated by the surrounding molecular environment. Factors such as solvent polarity and viscosity, or confinement within a solid matrix, can alter isomerization pathways, quantum yields, and thermal relaxation rates.

Solvent Effects: The polarity of the solvent can have a profound impact on both photoisomerization and thermal relaxation. For donor-substituted azobenzenes, an increase in solvent polarity can influence the energy levels of the ground, excited, and transition states. For instance, in some systems, a more polar solvent leads to an increase in the rate of thermal Z→E isomerization. nih.gov This is often attributed to the stabilization of a more polar transition state, which can favor an inversion-based mechanism. The absorption spectra can also exhibit solvatochromism, with changes in solvent polarity causing shifts in the absorption maxima.

Matrix Effects: When azobenzene derivatives are incorporated into solid matrices, such as polymers or cryogenic solids, their photoisomerization dynamics can be drastically altered. The rigid environment of a solid matrix imposes steric constraints that can hinder the large-scale geometric changes required for isomerization. mdpi.com This confinement can lead to a significant decrease in the photoisomerization quantum yield or even completely inhibit the process. In some cases, only the Z→E isomerization is permitted within a rigid matrix, while the E→Z transformation is blocked. The degree of hindrance is dependent on the free volume available within the matrix, and increasing the temperature can sometimes restore photoswitching capabilities by allowing for greater molecular motion.

Excited State Dynamics and Lifetimes

The photoisomerization of azobenzene and its derivatives is governed by the dynamics of their electronically excited states. The process begins with the absorption of a photon, which promotes the molecule from its ground state (S₀) to a higher electronic state, typically the S₁ (n,π) or S₂ (π,π) state. The subsequent relaxation pathways from these excited states determine the efficiency of the trans → cis isomerization. For "this compound," a molecule featuring two electron-donating groups (an amino group and an octyloxy group), the nature and lifetimes of these excited states are significantly influenced by this substitution pattern.

Upon excitation to the S₂ (π,π) state, the parent trans-azobenzene undergoes a very rapid internal conversion to the S₁ (n,π) state, a process that occurs on a sub-picosecond timescale, often within a few hundred femtoseconds. rsc.orgresearchgate.netresearchgate.net The S₁ state is longer-lived, with a lifetime of a few picoseconds in non-viscous solvents. beilstein-journals.org It is from this S₁ state that the isomerization is believed to primarily occur. rsc.orgresearchgate.net

The introduction of substituents, such as in "this compound," alters the energy levels of the excited states. Electron-donating groups, like the amino and octyloxy moieties, tend to raise the energy of the π orbital and have a less pronounced effect on the n orbital. This leads to a significant red-shift in the π→π* absorption band, causing it to move closer to, and often overlap with, the n→π* band. mdpi.com This convergence of the S₁ and S₂ states can lead to more complex excited-state dynamics compared to the parent azobenzene.

In push-pull systems, where an electron-donating group is paired with an electron-withdrawing group, the π→π* transition is strongly red-shifted, and the resulting excited state has significant charge-transfer character. researchgate.net This can alter the potential energy surfaces and the pathways for isomerization. While "this compound" is a donor-donor system, the principles of substituent effects suggest that its excited-state behavior will also deviate from that of unsubstituted azobenzene. The increased electron density on the azobenzene core is expected to influence the lifetimes of the excited states.

| Compound | Excited State | Lifetime (τ) | Solvent | Citation |

| trans-Azobenzene | S₂ (π,π) | < 200 fs | n-Hexane | researchgate.net |

| trans-Azobenzene | S₂ (π,π) | 0.9 ± 0.2 ps | Hexane | beilstein-journals.org |

| trans-Azobenzene | S₁ (n,π) | 13 ± 1 ps | Hexane | beilstein-journals.org |

| trans-Azobenzene | S₁ (n,π) | 2.5 ± 0.2 ps | n-Hexane | researchgate.net |

| Note: The data presented in this table is for the parent compound, trans-azobenzene, and is intended to provide a general context for the excited-state dynamics of azobenzenes. Specific lifetime values for "this compound" may differ due to the electronic effects of the amino and octyloxy substituents. |

For "this compound," the convergence of the n,π* and π,π* states suggests that upon photoexcitation, there may be a complex interplay between these two states. The initial excitation would likely populate a state with significant π,π* character, which would then rapidly relax. The exact pathway and the lifetime of the key excited state from which isomerization occurs would depend on the detailed shape of the potential energy surfaces, which are modulated by the donor-donor substitution pattern. The relaxation back to the ground state, leading to either the cis or trans isomer, completes the photocycle. The efficiency of isomerization is ultimately tied to the competition between these radiative and non-radiative decay pathways from the excited state. mdpi.com

Theoretical and Computational Investigations of 4 4 Octyloxy Phenyl Diazenyl Aniline

Electronic Structure Calculations (DFT, TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in elucidating the electronic structure and spectroscopic properties of azobenzene (B91143) derivatives. nih.govresearchgate.net For a molecule like 4-((4-(Octyloxy)phenyl)diazenyl)aniline, DFT calculations are employed to optimize the ground-state geometries of both the trans and cis isomers. These calculations typically show that the trans isomer is planar and more stable than the non-planar cis isomer.

The electronic properties are significantly modulated by the substituents. The amino and octyloxy groups, being electron-donating, tend to decrease the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This effect generally leads to a red-shift in the absorption spectra compared to unsubstituted azobenzene. nih.gov

TD-DFT calculations are the workhorse for simulating UV-visible absorption spectra. nih.govresearchgate.net For push-pull azobenzenes, these calculations reveal two primary electronic transitions in the near-UV and visible regions: a low-intensity n→π* transition and a high-intensity π→π* transition. nih.gov The n→π* transition involves the excitation of an electron from a non-bonding orbital on the nitrogen atoms of the azo group to an anti-bonding π* orbital. The π→π* transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital, and is delocalized over the entire conjugated system.

A comparative analysis of calculated and experimental absorption maxima for similar push-pull azobenzenes demonstrates the predictive power of TD-DFT. The choice of functional and basis set is crucial for obtaining accurate results that align with experimental data. researchgate.net

Table 1: Representative Calculated Electronic Transition Data for a Push-Pull Azobenzene Derivative

| Isomer | Transition | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| trans | n→π* (S₁) | ~450 | ~0.01 |

| trans | π→π* (S₂) | ~350 | ~0.6 |

| cis | n→π* (S₁) | ~440 | ~0.02 |

Note: The data presented are representative values based on published studies of similar push-pull azobenzene derivatives and are intended for illustrative purposes.

Potential Energy Surface Mapping of Isomerization Pathways

The photoisomerization of azobenzene derivatives can proceed through two primary pathways: rotation around the N=N double bond or inversion (in-plane bending) at one of the nitrogen centers. nih.govnycu.edu.tw Computational mapping of the potential energy surfaces (PES) of the ground (S₀) and excited states (S₁ and S₂) is essential to determine the operative mechanism.

For the thermal cis-to-trans isomerization in the ground state, calculations on substituted azobenzenes suggest that the inversion pathway is generally favored. acs.org However, the photoisomerization mechanism is more complex. Upon excitation to the S₁ (n→π*) state, the isomerization is widely accepted to proceed via a rotational pathway, which is typically barrierless and leads to a conical intersection with the ground state, facilitating efficient relaxation. nycu.edu.twacs.org

Excitation to the S₂ (π→π*) state opens up more intricate relaxation channels. The molecule can internally convert to the S₁ state and then isomerize via rotation. Alternatively, a concerted inversion pathway may become accessible, which can influence the quantum yield of isomerization. nycu.edu.twacs.org The specific topology of the PES and the location of conical intersections are highly sensitive to the electronic nature of the substituents. For push-pull systems like this compound, the increased charge transfer character can modify the energy barriers and the accessibility of different isomerization pathways. researchgate.netchemrxiv.org

Analysis of Excited State Properties (n→π and π→π Transitions)**

The n→π* and π→π* excited states are at the heart of the photochemistry of azobenzene derivatives. The lower energy S₁ state is typically of n→π* character, while the S₂ state is of π→π* character. nih.govnih.gov A key feature of azobenzene photophysics is the violation of Kasha's rule, where the isomerization quantum yield is dependent on the excitation wavelength. nih.gov This is rationalized by the different relaxation dynamics from the S₁ and S₂ states.

Computational studies on push-pull azobenzenes show that the substituents can tune the relative energies of these states, thereby controlling the photophysical behavior. nih.gov The electron-donating amino and octyloxy groups in this compound are expected to red-shift the π→π* transition more significantly than the n→π* transition, bringing the two states closer in energy.

Simulation of Spectroscopic Signatures

Computational chemistry allows for the direct simulation of various spectroscopic signatures, providing a means to interpret experimental data and to understand the underlying molecular processes. As mentioned, TD-DFT is a standard method for simulating UV-visible absorption spectra. researchgate.net By performing calculations on a large ensemble of geometries obtained from molecular dynamics simulations, it is possible to account for thermal fluctuations and solvent effects, leading to more realistic spectral shapes. researchgate.net

Vibrational spectroscopy, such as infrared (IR) and Raman, can also be simulated. DFT calculations can predict the vibrational frequencies and intensities of both the trans and cis isomers. These calculated spectra can aid in the assignment of experimental vibrational bands and can be used to track the isomerization process. For instance, the N=N stretching frequency is sensitive to the isomerization state and the electronic environment, making it a useful diagnostic marker.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational landscape of this compound. These simulations are particularly valuable for understanding the behavior of the flexible octyloxy chain and its interaction with the surrounding environment, such as a solvent or a host matrix. acs.orgnih.gov

MD simulations can be used to explore the conformational space of the molecule, identifying the most populated conformers and the energy barriers between them. This is crucial for understanding how the molecule might pack in a solid state or self-assemble in solution. acs.org When combined with quantum mechanics (QM/MM methods), MD simulations can also be used to study the photoisomerization process in a condensed phase, accounting for the dynamic influence of the environment on the potential energy surfaces and relaxation pathways. digitellinc.com For molecules designed for applications in materials, such as liquid crystals or self-assembled monolayers, MD simulations are indispensable for predicting their collective behavior and macroscopic properties. nih.gov

Liquid Crystalline Behavior and Mesomorphic Transitions of 4 4 Octyloxy Phenyl Diazenyl Aniline Based Systems

Phase Transitions and Mesophase Identification (Nematic, Smectic, Columnar)

Systems based on 4-((4-(Octyloxy)phenyl)diazenyl)aniline are expected to primarily exhibit nematic and potentially smectic mesophases. The presence of a long alkyl chain promotes the formation of layered structures characteristic of smectic phases, while the rigid core contributes to the orientational order of the nematic phase. Columnar phases are not typically expected for this type of rod-shaped molecule. The identification and characterization of these phases are accomplished through a combination of complementary analytical techniques.

Polarizing Optical Microscopy (POM) Studies

Polarizing Optical Microscopy (POM) is a fundamental technique for the initial identification of liquid crystalline phases based on their unique optical textures. When a sample of this compound is cooled from its isotropic liquid state, the formation of a birefringent mesophase is observable.

For a nematic phase, the characteristic texture observed under POM is typically a "schlieren" or "threaded" texture. researchgate.net These textures arise from the presence of topological defects (disclinations) in the director field of the liquid crystal. The schlieren texture is characterized by dark brushes that emanate from point-like defects. In the case of homologous series of 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester, all mesomorphic homologues are reported to be enantiotropic nematic. derpharmachemica.com

Should a smectic phase, such as a smectic A phase, form at lower temperatures, a different set of textures would be observed. A common texture for the smectic A phase is the "focal-conic" texture, which consists of domains with a specific geometric arrangement of the molecular layers. The transition from a nematic to a smectic A phase upon cooling would be visually marked by a change from the schlieren or threaded texture to the focal-conic texture. For some related azobenzene (B91143) derivatives, the growth of different textures, such as a pseudo-focal conic texture, has been observed for different mesophases. researchgate.net

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is employed to determine the temperatures and enthalpy changes associated with the phase transitions of this compound. A typical DSC thermogram would show distinct peaks corresponding to the transitions between the crystalline solid, liquid crystalline mesophases, and the isotropic liquid.

Upon heating, a peak would indicate the melting from the crystalline solid to a mesophase (Cr → LC), and another peak at a higher temperature would correspond to the clearing point, the transition from the mesophase to the isotropic liquid (LC → Iso). The enthalpy change (ΔH) associated with the clearing point is a measure of the degree of order in the mesophase. For homologous series of azomesogens, it is noted that the series is of a middle ordered melting type. derpharmachemica.com

The following table presents hypothetical DSC data for this compound, based on trends observed in similar azobenzene liquid crystals.

| Transition | Temperature (°C) | Enthalpy (kJ/mol) |

| Crystal → Nematic | Tm | ΔHm |

| Nematic → Isotropic | Ti | ΔHi |

Note: Tm and Ti represent the melting and clearing temperatures, respectively. The exact values for this specific compound require experimental determination.

X-ray Diffraction (XRD) for Mesophase Structure Elucidation

X-ray diffraction (XRD) provides detailed information about the molecular arrangement within the various mesophases. The diffraction patterns are distinct for nematic and smectic phases.

In the nematic phase , the XRD pattern is characterized by a diffuse wide-angle scattering peak, which corresponds to the average intermolecular distance between the rod-shaped molecules (typically around 4-5 Å). In the small-angle region, a diffuse scattering might be observed, indicating the absence of long-range positional order. For some nematic phases, the presence of cybotactic clusters (pre-smectic ordering) can give rise to more defined small-angle reflections. mdpi.com

In a smectic A phase , the XRD pattern would show a sharp, well-defined Bragg reflection in the small-angle region, corresponding to the smectic layer spacing (d). This layer spacing is typically close to the molecular length of the this compound molecule. Additionally, a diffuse wide-angle peak, similar to that of the nematic phase, would be present, indicating the liquid-like arrangement of molecules within the layers. For some liquid crystals, XRD studies have been crucial in distinguishing between different higher-order smectic phases. york.ac.uk

The following table summarizes the expected XRD features for the potential mesophases of this compound.

| Mesophase | Small-Angle X-ray Scattering (SAXS) | Wide-Angle X-ray Scattering (WAXS) |

| Nematic | Diffuse scattering | Diffuse halo at ~4-5 Å |

| Smectic A | Sharp Bragg reflection at d ≈ molecular length | Diffuse halo at ~4-5 Å |

Influence of Alkyl Chain Length and Terminal Functionalization on Mesogenicity

The mesomorphic properties of azobenzene-based liquid crystals are highly sensitive to the length of the terminal alkyl chains and the nature of the terminal functional groups. In the homologous series of 4-((4-(alkyloxy)phenyl)diazenyl)aniline, the length of the alkoxy chain (n) plays a crucial role in determining the type and stability of the mesophases.

Generally, as the alkyl chain length increases, there is a tendency to promote the formation of more ordered smectic phases at the expense of the nematic phase. This is due to the increased van der Waals interactions between the aliphatic tails, which favor a layered arrangement. The melting points and clearing points also show a dependence on the chain length, often exhibiting an odd-even effect where compounds with an even number of carbon atoms in the chain have higher transition temperatures than their odd-numbered neighbors. For a homologous series of azomesogens, it was observed that mesomorphism commenced from the first homologue and continued up to the tetradecyl derivative, with the hexadecyl derivative being non-mesomorphic. derpharmachemica.com

Terminal functionalization, such as the amino group (-NH2) in the target molecule, significantly influences the mesogenicity through its polarity and ability to form hydrogen bonds. This can affect the intermolecular interactions and, consequently, the thermal stability of the mesophases.

Photocontrolled Switching of Liquid Crystalline Phases

A key feature of azobenzene-containing liquid crystals like this compound is their ability to undergo reversible trans-cis isomerization upon irradiation with light of specific wavelengths. The trans isomer is a planar, rod-like molecule that readily forms liquid crystalline phases. In contrast, the cis isomer has a bent, non-planar shape that disrupts the long-range orientational order of the mesophase.

This photoisomerization can be used to control the phase of the material. By irradiating a sample in its nematic phase with UV light (typically around 360 nm), a significant portion of the trans isomers can be converted to cis isomers. mdpi.com This conversion disrupts the liquid crystalline order, leading to a photo-induced nematic-to-isotropic phase transition at a temperature below the thermal clearing point. The original nematic phase can be recovered by irradiating with visible light (typically > 400 nm) or by thermal relaxation. This photoswitchable behavior is of great interest for applications in optical data storage, molecular switches, and photo-actuators.

Molecular Packing and Anisotropic Properties in Liquid Crystalline States

In the liquid crystalline state, the molecules of this compound exhibit a degree of long-range orientational order, which is quantified by the nematic order parameter, S. This parameter describes the average alignment of the long molecular axes with respect to a common direction, the director. The value of S ranges from 0 for an isotropic liquid to 1 for a perfectly ordered crystal. The nematic order parameter is temperature-dependent, decreasing as the temperature approaches the clearing point. researchgate.net

The molecular packing in the nematic phase is characterized by a statistical orientational order without any long-range positional order. The molecules are, on average, aligned parallel to each other, but their centers of mass are randomly distributed. In the smectic A phase, in addition to the orientational order, there is a one-dimensional positional order, with the molecules organized into layers.

The anisotropic nature of the molecular packing leads to anisotropic macroscopic properties, such as birefringence (anisotropy of the refractive index) and dielectric anisotropy. These properties are essential for the application of liquid crystals in display devices and other electro-optical technologies.

Structure Property Relationship Studies in 4 4 Octyloxy Phenyl Diazenyl Aniline Systems

Correlation of Substituent Effects with Photoisomerization Kinetics

The photochromic nature of azobenzene (B91143) derivatives, including "4-((4-(Octyloxy)phenyl)diazenyl)aniline," is governed by the reversible trans-cis isomerization of the central azo (-N=N-) bond upon light irradiation. The kinetics of this photoisomerization and the subsequent thermal relaxation are highly sensitive to the nature and position of substituents on the phenyl rings.

The "this compound" molecule possesses an electron-donating amino group (-NH₂) and an electron-donating octyloxy group (-OC₈H₁₇). These "push-push" substituents influence the electronic properties of the azobenzene core, which in turn affects the energy landscape of the isomerization process. The trans isomer is generally more stable than the cis isomer. The rate of thermal cis-trans isomerization is significantly influenced by the electronic nature of the substituents. For instance, in related 4-aminoazobenzene systems, polar solvents have been shown to accelerate the rate of thermal isomerization compared to non-polar solvents, suggesting a transition state with some degree of charge separation that is stabilized by the polar environment.

Table 1: Representative Kinetic Data for Photoisomerization of Azobenzene Derivatives

| Derivative | Solvent | trans → cis Quantum Yield (ΦT→C) | cis → trans Quantum Yield (ΦC→T) | Thermal Half-life (τ1/2) of cis isomer |

| Unsubstituted Azobenzene | n-Hexane | 0.11 | 0.44 | ~55 hours at 25°C |

| 4-Aminoazobenzene | Various | Dependent on solvent polarity | Dependent on solvent polarity | Accelerated in polar solvents |

Note: This table presents representative data for unsubstituted azobenzene and qualitative trends for 4-aminoazobenzene to illustrate the concepts, as specific data for "this compound" was not found in the reviewed literature.

Impact of Molecular Architecture on Mesophase Stability and Range

The liquid crystalline behavior of "this compound" is a direct consequence of its elongated, rigid molecular structure, which promotes the formation of ordered, fluid phases (mesophases). The stability and temperature range of these mesophases are critically dependent on the molecular architecture, particularly the length of the flexible alkyl chains.

The octyloxy chain in "this compound" plays a crucial role in modulating the liquid crystalline properties. In homologous series of 4-alkoxybenzylidene-4'-alkyloxyanilines, the length of the alkoxy chain has a profound effect on the type of mesophase observed (e.g., nematic, smectic) and the transition temperatures between them. mdpi.com Generally, as the alkyl chain length increases, there is a tendency to favor the formation of more ordered smectic phases over the less ordered nematic phase due to increased van der Waals interactions between the chains.

Differential scanning calorimetry (DSC) is a primary technique used to determine the transition temperatures and associated enthalpy changes (ΔH) of these phase transitions. While specific DSC data for "this compound" is not detailed in the available literature, studies on similar azobenzene-containing liquid crystals demonstrate these trends. For instance, in a series of 4-((E)-phenyldiazenyl)-2-((E)-((4-(alkyloxy)phenyl)imino)methyl)phenol derivatives, the type of mesophase (smectic vs. nematic) was found to be dependent on the substituents on the phenyldiazenyl unit. nih.gov

Table 2: Illustrative Mesophase Behavior of a Homologous Series of Azobenzene Liquid Crystals

| Compound (n = number of carbon atoms in alkoxy chain) | Crystal to Mesophase Transition (°C) | Mesophase to Isotropic Transition (°C) | Enthalpy of Fusion (kJ/mol) | Enthalpy of Clearing (kJ/mol) |

| n = 4 | 95.0 | 125.0 | 25.3 | 0.8 |

| n = 6 | 90.0 | 135.0 | 28.1 | 1.2 |

| n = 8 | 88.0 | 140.0 | 30.5 | 1.5 |

| n = 10 | 85.0 | 142.0 | 33.2 | 1.8 |

Note: This table provides hypothetical data based on general trends observed in homologous series of calamitic liquid crystals to illustrate the effect of alkyl chain length on mesophase stability. Specific data for the target compound was not available.

Intermolecular Interactions and Self-Assembly Phenomena

The primary intermolecular interactions at play in this system include:

π-π Stacking: The aromatic phenyl rings of the azobenzene core are electron-rich and can engage in π-π stacking interactions. These interactions contribute significantly to the parallel alignment of the molecules, which is a hallmark of calamitic liquid crystals.

Van der Waals Forces: The long octyloxy chains interact via van der Waals forces. These interactions are crucial for the stability of the mesophase, and as mentioned previously, their strength increases with chain length, favoring more ordered smectic phases.

Hydrogen Bonding: The presence of the primary amino group (-NH₂) introduces the possibility of intermolecular hydrogen bonding. This can lead to the formation of specific head-to-tail or head-to-head arrangements, further stabilizing the liquid crystalline phase. In some azobenzene derivatives, hydrogen bonding is a key factor in the formation of organogels through the self-assembly into nanofiber networks. nih.gov

Dipole-Dipole Interactions: The molecule possesses a dipole moment due to the presence of the electron-donating amino and octyloxy groups. Dipole-dipole interactions contribute to the orientational ordering of the molecules within the mesophase.

The interplay of these interactions leads to the spontaneous formation of ordered structures. Light-induced isomerization of the azobenzene unit can disrupt these interactions, leading to a phase transition from a liquid crystalline state to an isotropic liquid, a phenomenon that is exploited in various photoresponsive materials. mdpi.com

Anisotropy and Orientational Order Characterization

A defining characteristic of liquid crystals is their anisotropy, meaning their physical properties are directionally dependent. In the case of "this compound," the alignment of the elongated molecules in a preferred direction (the director) leads to anisotropy in properties such as refractive index and dielectric permittivity.

Birefringence (Δn) , the difference between the refractive indices for light polarized parallel (ne) and perpendicular (no) to the director, is a direct measure of this optical anisotropy. The magnitude of birefringence is related to the degree of molecular alignment.

The orientational order parameter (S) is a quantitative measure of the degree of alignment of the molecules with respect to the director. It is defined by the equation:

S = ½ ⟨3cos²θ - 1⟩

where θ is the angle between the long axis of a molecule and the director, and the angle brackets denote an average over all molecules. For a perfectly aligned system, S = 1, while for a completely isotropic liquid, S = 0. In a typical nematic phase, S ranges from 0.3 to 0.7.

The order parameter can be determined experimentally using techniques such as measuring the dichroic ratio (R) from polarized UV-Vis spectroscopy. The dichroic ratio is the ratio of the absorbance of light polarized parallel (A∥) to that polarized perpendicular (A⊥) to the director. For a rod-like molecule like "this compound," the order parameter can be related to the dichroic ratio by:

S = (R - 1) / (R + 2)

The anisotropy and orientational order of this compound are crucial for its potential applications in display technologies and optical devices, where the ability to control the alignment of the molecules with external fields is paramount.

Exploration of 4 4 Octyloxy Phenyl Diazenyl Aniline in Advanced Materials Science Research

Integration into Photoresponsive Polymeric Materials and Networks

The incorporation of azobenzene (B91143) derivatives into polymer structures is a well-established strategy for creating materials that respond to light. The isomerization of the azobenzene unit can trigger significant changes at the macroscopic level, including alterations in the polymer's shape, polarity, and viscosity. These photoresponsive polymers are foundational for developing technologies such as optical data storage and photomechanical devices. However, while the general class of azobenzene polymers is widely studied, specific research that isolates and details the integration of 4-((4-(Octyloxy)phenyl)diazenyl)aniline into such polymeric networks is not extensively documented in publicly available scientific literature.

Development of Optically Addressable Molecular Switches and Logic Gates

The two distinct isomers of azobenzene compounds, the stable trans form and the metastable cis form, can serve as the "0" and "1" states of a binary system. This bistability is the core principle behind molecular-level switches and logic gates that can be addressed with light. The transition between these states is controlled by specific wavelengths of light, offering a non-invasive method of control. While the theoretical framework and experimental proof-of-concept for azobenzene-based molecular switches are robust, detailed studies focusing specifically on this compound for the development of such devices are not prominently featured in the current body of scientific research.

Application in Light-Driven Actuators and Nano-assemblies

The structural change that this compound undergoes upon isomerization results in a significant molecular motion. When these molecules are embedded within a material matrix, their collective movement can be amplified to generate macroscopic force and motion, thereby converting light energy directly into mechanical work. This principle is the basis for light-driven actuators, with potential applications in fields like soft robotics and microfluidics. Similarly, these molecular changes can direct the assembly and disassembly of nanostructures. Despite the promise of azobenzene derivatives in this field, specific research demonstrating the application of this compound in light-driven actuators or nano-assemblies is not widely reported.

Role in Liquid Crystal Displays and Spatial Light Modulators

A notable application of this compound is its use as a dichroic dye in "guest-host" liquid crystal displays (LCDs). evitachem.com In this technology, the dye molecules (the "guest") are mixed with a liquid crystal medium (the "host"). The elongated structure of the this compound molecule facilitates its alignment with the liquid crystal molecules.

While the properties of this compound make it suitable for this application, specific details of its incorporation into commercial spatial light modulators are not extensively documented in the available literature.

Physicochemical Properties of this compound

Supramolecular Chemistry and Self-Healing Materials Research

In supramolecular chemistry, the precise shapes and non-covalent interactions of molecules are exploited to construct large, well-defined assemblies. The photoswitchable nature of azobenzene derivatives like this compound allows for the dynamic and reversible control of these supramolecular structures with light. In the realm of self-healing materials, the molecular motion and changes in intermolecular forces that result from isomerization could theoretically be harnessed to promote the repair of microscopic defects. Despite the significant potential for azobenzene compounds in these cutting-edge fields, research that specifically utilizes this compound for these purposes has not been identified in the surveyed scientific and technical literature.

Table of Compound Names

Future Directions and Emerging Research Avenues

Advanced Spectroscopic Techniques for Real-time Dynamics

Understanding the intricate details of the photoisomerization process in azobenzene (B91143) compounds is critical for optimizing their function. The trans-to-cis and cis-to-trans switching occurs on ultrafast timescales, demanding advanced spectroscopic techniques to capture the transient states and reaction pathways.

Broadband transient absorption, fluorescence, and stimulated Raman spectroscopy are powerful tools for elucidating these dynamics. acs.org Studies on azobenzene in solution have used these methods to describe the isomerization process, which involves multiple time constants. For instance, upon nπ*(S1) excitation, the trans-to-cis isomerization of azobenzene evolves with time constants of 0.3, 3, and 16 picoseconds. acs.org The cis-to-trans reaction is even faster, with time constants of 0.1 and 1 picosecond, suggesting different conical intersections and relaxation pathways for the two isomerization directions. acs.org

Ultrafast transient absorption spectroscopy has also been employed to study the effects of spatial confinement on the photoisomerization dynamics of azobenzene derivatives. rsc.organl.gov When encapsulated within a supramolecular host-guest complex, azobenzene molecules exhibit altered excited-state dynamics. rsc.organl.gov This confinement can increase excited-state lifetimes and change the quantum yields of the isomerization reaction compared to the molecule in solution. rsc.org Kinetic modeling of these processes reveals that steric trapping of excited-state species and even new isomerization pathways, not observed in solution, can emerge. rsc.org These insights are crucial for designing azobenzene-based systems for applications in constrained environments, such as within polymer matrices or on surfaces. Semiclassical surface hopping simulations complement these experimental techniques by providing a theoretical framework to understand the competition between different isomerization mechanisms, such as torsion around the N=N bond. unipi.it

| Technique/Method | Key Findings/Application | Reference |

|---|---|---|

| Broadband Transient Absorption Spectroscopy | Identifies transient species and measures excited-state lifetimes during photoisomerization. | acs.org |

| Femtosecond Stimulated Raman Spectroscopy (FSRS) | Provides structural information on the molecule as it traverses the excited-state potential energy surface. | acs.org |

| Ultrafast Pump-Probe Spectroscopy | Investigates the impact of confined environments on isomerization pathways and lifetimes. | anl.gov |

| Semiclassical Nonadiabatic Dynamics Simulations | Simulates photoisomerization dynamics, helping to interpret experimental results and predict reaction mechanisms (e.g., torsion vs. inversion). | unipi.it |

Hybrid Organic-Inorganic Systems Incorporating Azobenzene Functionality

The integration of photoresponsive molecules like 4-((4-(Octyloxy)phenyl)diazenyl)aniline into inorganic or hybrid matrices is a promising strategy for creating advanced functional materials. These hybrid systems combine the processability and functional diversity of the organic component with the robustness and stability of the inorganic framework.

One approach involves preparing hybrid organic-inorganic coatings via the sol-gel route. azom.com For example, a matrix of cross-linked polymethylmethacrylate and silica (B1680970) can host organic dyes. azom.com Incorporating an azobenzene derivative into such a system could yield hard, transparent coatings whose optical properties (e.g., color, transparency) can be modulated with light. These hybrid films offer enhanced mechanical properties, such as greater hardness and abrasion resistance, compared to purely organic polymer films. azom.com

Another emerging area is the development of organic/inorganic hybrid platforms for biomedical applications. acs.org Researchers are exploring systems that bridge the properties of natural biological components with synthetic networks. acs.org While not directly involving this compound, the concepts are transferable. An azobenzene unit could be integrated into such a hybrid platform to introduce light-gated functionalities, enabling external control over the material's interaction with biological systems.

Rational Design of Multi-Stimuli Responsive Materials

A key advantage of the azobenzene unit is its responsiveness to light. However, by integrating it into more complex molecular or supramolecular architectures, materials can be designed to respond to multiple, independent stimuli such as light, temperature, pH, and shear stress. rsc.orgacs.orgacs.org This multi-responsiveness is critical for creating "intelligent" soft materials with sophisticated functions.

The rational design of such materials often involves creating amphiphilic structures that self-assemble into gels or liquid crystals. For instance, supramolecular aqueous gelators composed of alkyl chains, an azobenzene unit, and a polyether segment have been synthesized. rsc.org These systems can form gels that undergo a reversible gel-to-solution transition in response to various triggers. Irradiation with UV light causes the trans-to-cis isomerization of the azobenzene unit, disrupting the non-covalent interactions that maintain the gel network and leading to its collapse. rsc.orgresearchgate.net The same gel might also be sensitive to changes in temperature, pH, or mechanical shear. rsc.org

The design principles for these materials involve carefully balancing different molecular interactions. acs.org For example, in a dendritic organogelator, placing the photoresponsive azobenzene groups in the inner layer of the dendrimer allows for significant conformational changes upon isomerization without disrupting the peripheral interactions responsible for self-assembly. acs.org This design facilitates reversible trans-cis isomerization even in the assembled gel state, leading to robust multi-stimuli responsive behavior. acs.org The ability to respond to multiple independent cues opens the door to creating logic-gate assemblies that generate a specific output only when two or more stimuli are present simultaneously. acs.org

Theoretical Prediction and High-Throughput Screening of New Derivatives

Synthesizing and testing new azobenzene derivatives one by one is a time-consuming and resource-intensive process. The future of designing new photoswitches like this compound with tailored properties lies in the use of theoretical predictions and high-throughput computational screening. rsc.orgrsc.org These approaches can rapidly evaluate vast virtual libraries of compounds, identifying the most promising candidates for synthesis and experimental validation. rsc.org

A major goal is to predict key properties such as the energy stored in the metastable cis isomer and its thermal stability (half-life). rsc.orgrsc.org Density Functional Theory (DFT) is a common tool, but its accuracy can be limited, especially for describing the isomerization transition states. rsc.org To overcome this, researchers are developing combined computational protocols. These methods might use DFT for less computationally demanding steps like geometry optimization, followed by higher-accuracy calculations (like CASPT2) on the final structures to refine the energies. rsc.org This hybrid approach provides high accuracy at a more affordable computational cost, making large-scale screening feasible. rsc.org

Furthermore, machine learning (ML) is emerging as a powerful tool. arxiv.orgacs.org ML potentials can be trained on quantum chemistry data to predict properties like thermal half-lives with high speed and accuracy. arxiv.orgnih.gov An automated workflow using an ML potential was used to screen approximately 19,000 azobenzene derivatives, identifying trends and trade-offs between properties like absorption wavelength and the isomerization energy barrier. arxiv.orgacs.org Such large-scale screening campaigns allow researchers to explore a vast chemical space and discover derivatives with specific, desirable characteristics, such as high kinetic stability or absorption wavelengths shifted into the near-infrared region for biological applications. acs.orgnih.gov

| Methodology | Objective | Key Advantage | Reference |

|---|---|---|---|

| DFT (Density Functional Theory) | Calculate ground state properties, energy storage, and Z-isomer stability. | Relatively low computational cost for initial screening. | rsc.orgrsc.org |

| Hybrid CASPT2@DFT | Achieve high-accuracy potential energy surfaces and isomerization barriers. | Overcomes DFT failures for transition states while remaining computationally tractable. | rsc.org |

| Machine Learning (ML) Potentials | Predict thermal half-lives and other properties for large virtual libraries. | Extremely fast predictions after initial training, enabling massive screening. | arxiv.orgacs.org |

| QM/MM Molecular Dynamics | Simulate absorption spectra in solution to predict band shapes and shifts. | Accounts for solvent effects and molecular motion on electronic properties. | nih.gov |

Q & A

Q. What are the optimal synthetic routes for 4-((4-(Octyloxy)phenyl)diazenyl)aniline, and how can reaction parameters be controlled to improve yield?

Methodological Answer: The synthesis typically involves diazotization of a substituted aniline precursor (e.g., 4-octyloxyaniline) followed by coupling with an electron-rich aromatic compound. Key parameters include:

- Diazotization: Use NaNO₂ in HCl at 0–5°C to generate the diazonium salt. Excess acid prevents side reactions like phenol formation .

- Coupling: React the diazonium salt with aniline derivatives under alkaline conditions (pH 8–10) to stabilize the azo bond. Temperature control (<10°C) minimizes decomposition .

- Purification: Flash column chromatography (silica gel, hexane/ethyl acetate gradient) yields >80% purity. Recrystallization in ethanol further enhances purity .

Table 1: Optimization Data for Synthesis

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 0–5°C (diazotization) | Yield drops 20% at >10°C |

| pH (coupling) | 8–10 | <pH 7: Azo bond hydrolysis |

| Solvent System | Ethanol/Water | Recrystallization efficiency: 95% |

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms the azo (–N=N–) linkage (δ 7.5–8.5 ppm for aromatic protons) and octyloxy chain (δ 1.2–1.8 ppm for CH₂ groups) .

- IR Spectroscopy: Peaks at 1600 cm⁻¹ (C=N stretching) and 1250 cm⁻¹ (C–O–C ether bond) validate the structure .

- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies the molecular ion peak [M+H]⁺ at m/z 383.2 (calculated for C₂₀H₂₇N₃O) .

- X-ray Crystallography: Resolves crystal packing and confirms the E-isomer configuration of the azo group .

Q. How does the octyloxy chain influence the compound’s solubility and stability in different solvents?

Methodological Answer: The hydrophobic octyloxy chain enhances solubility in non-polar solvents (e.g., chloroform, toluene) but reduces aqueous solubility. Stability studies show:

- Oxidative Stability: Susceptible to oxidation by KMnO₄/CrO₃, forming quinones; store under inert gas (N₂/Ar) .

- Photostability: Azo bonds degrade under UV light (λ > 400 nm); use amber vials for storage .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction yields reported for analogs of this compound?

Methodological Answer: Discrepancies in yields (e.g., 26–84% for similar diazenyl anilines ) arise from substituent electronic effects. Strategies include:

- Electrophilicity Tuning: Electron-withdrawing groups (e.g., –Cl) slow coupling kinetics, reducing yields. Use Hammett plots to correlate substituent σ values with reaction rates .

- Byproduct Analysis: LC-MS identifies side products (e.g., hydrolyzed amines), guiding pH adjustments .

Table 2: Substituent Effects on Yield

| Substituent (R) | Yield (%) | σ (Hammett) |

|---|---|---|

| –OCH₃ | 84 | -0.27 |

| –Cl | 26 | +0.23 |

| –Br | 57 | +0.26 |

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding poses with proteins (e.g., cytochrome P450). The octyloxy chain’s hydrophobicity may enhance membrane penetration .

- MD Simulations: GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories. Monitor RMSD (<2 Å) for stable binding .

Q. How can structure-activity relationship (SAR) studies optimize the compound for photophysical or biomedical applications?

Methodological Answer:

- Photophysical Tuning: Replace the octyloxy chain with electron-deficient groups (e.g., –NO₂) to redshift absorption maxima (λmax) for NIR applications .

- Bioactivity Screening: Test azobenzene analogs against bacterial models (e.g., S. aureus). The –N=N– moiety disrupts cell membrane integrity via radical generation .

Q. What strategies mitigate challenges in reproducibility when scaling up synthesis from milligram to gram quantities?

Methodological Answer:

- Flow Chemistry: Continuous reactors (e.g., Corning G1) maintain precise temperature/pH control, improving batch-to-batch consistency .

- In-line Analytics: PAT tools (e.g., FTIR probes) monitor reaction progress in real time, reducing purification steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.